N-Butyl-N'-(2-hydroxy-4-iodophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea is an organic compound with the molecular formula C11H15IN2O2 It is a derivative of urea, characterized by the presence of a butyl group and a hydroxy-iodophenyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 2-hydroxy-4-iodophenyl isocyanate under mild conditions. This reaction can be carried out in an aqueous medium without the need for organic co-solvents, making it an environmentally friendly process .
Industrial Production Methods
Industrial production of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea may involve large-scale synthesis using similar nucleophilic addition reactions. The process can be optimized for high yield and purity by controlling reaction parameters such as temperature, pH, and reactant concentrations. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-N’-(4-iodophenyl)urea: Similar structure but with a cyclohexyl group instead of a butyl group.
N-Phenyl-N’-(2-hydroxy-4-iodophenyl)urea: Similar structure but with a phenyl group instead of a butyl group.
Uniqueness
N-Butyl-N’-(2-hydroxy-4-iodophenyl)urea is unique due to the presence of both a butyl group and a hydroxy-iodophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
112936-50-2 |
---|---|
Molecular Formula |
C11H15IN2O2 |
Molecular Weight |
334.15 g/mol |
IUPAC Name |
1-butyl-3-(2-hydroxy-4-iodophenyl)urea |
InChI |
InChI=1S/C11H15IN2O2/c1-2-3-6-13-11(16)14-9-5-4-8(12)7-10(9)15/h4-5,7,15H,2-3,6H2,1H3,(H2,13,14,16) |
InChI Key |
JNBUXQOVGDBCJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C=C(C=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.